An In-Depth Technical Guide to 5-(tert-Butyl)isoindoline-1,3-dione: Chemical Properties, Structure, and Synthetic Protocol
An In-Depth Technical Guide to 5-(tert-Butyl)isoindoline-1,3-dione: Chemical Properties, Structure, and Synthetic Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(tert-Butyl)isoindoline-1,3-dione, a valuable building block in medicinal chemistry and materials science. We will delve into its chemical and physical properties, molecular structure, a detailed synthesis protocol, and its significance in the development of novel compounds.
Core Molecular Characteristics
5-(tert-Butyl)isoindoline-1,3-dione, also known as 4-tert-butylphthalimide, is a derivative of phthalimide featuring a bulky tert-butyl group on the benzene ring. This substitution significantly influences the molecule's physicochemical properties, making it a subject of interest for researchers.
Structural Representation & Key Identifiers
The structure of 5-(tert-Butyl)isoindoline-1,3-dione is characterized by a planar isoindoline-1,3-dione core with a tert-butyl group at the 5-position.
Molecular Formula: C₁₂H₁₃NO₂[1]
Molecular Weight: 203.24 g/mol [1]
CAS Number: 50727-07-6[2]
Appearance: White to off-white solid.[1]
Physicochemical Properties: The Influence of the tert-Butyl Group
The incorporation of the tert-butyl moiety imparts distinct properties to the isoindoline-1,3-dione scaffold. This bulky, lipophilic group is a key determinant of the molecule's behavior in both chemical reactions and biological systems.[3]
| Property | Value/Description | Source |
| Melting Point | 136.5° to 140° C | [4] |
| Solubility | The tert-butyl group increases the lipophilicity of the molecule, suggesting good solubility in common organic solvents.[3] However, specific quantitative data is not readily available in the reviewed literature. | [3] |
| Stability | The isoindoline-1,3-dione core is a stable heterocyclic system. The tert-butyl group can offer steric hindrance, which may enhance metabolic stability in biological systems by impeding enzymatic degradation.[3] | [3] |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the tert-butyl group. The aromatic protons will appear as a multiplet in the downfield region (typically δ 7.5-8.0 ppm). The nine equivalent protons of the tert-butyl group will give a sharp singlet in the upfield region (around δ 1.3-1.5 ppm). A broad singlet corresponding to the N-H proton of the imide group is also expected.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the imide group (in the range of δ 165-170 ppm). The aromatic carbons will resonate between δ 120-150 ppm, with the carbon attached to the tert-butyl group showing a characteristic chemical shift. The quaternary carbon and the three methyl carbons of the tert-butyl group will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorption bands of the imide functional group. Key expected peaks include:
-
N-H stretch: A medium to weak band around 3200 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Bands just above and below 3000 cm⁻¹.
-
C=O stretch (imide): Two strong absorption bands, typically around 1775 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric).
-
C-N stretch: In the region of 1300-1100 cm⁻¹.
The synthesis of 4-t-butyl-phthalimide has been confirmed by its IR spectrum.[4]
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 203.24). Fragmentation patterns would likely involve the loss of the tert-butyl group or parts of the isoindoline-1,3-dione ring.
Synthesis of 5-(tert-Butyl)isoindoline-1,3-dione: A Detailed Experimental Protocol
The most direct route for the synthesis of 5-(tert-Butyl)isoindoline-1,3-dione is the reaction of 4-tert-butylphthalic anhydride with a source of ammonia, such as urea.[4] This method provides a good yield of the desired product.
Reaction Scheme
Caption: Synthesis of 5-(tert-Butyl)isoindoline-1,3-dione.
Step-by-Step Methodology
This protocol is based on a reported synthesis of 4-t-butyl-phthalimide.[4]
Materials:
-
4-t-Butylphthalic anhydride (150.33 g, 0.7361 mol)
-
Urea (44.21 g, 0.7361 mol)
-
Dimethylformamide (DMF)
-
Water
-
1 L round bottom flask
-
Meker burner
-
Thermometer
-
Air gun for cooling
Procedure:
-
Mixing of Reactants: In a 1-liter round bottom flask, thoroughly mix equimolar quantities of 4-t-butylphthalic anhydride (150.33 g) and urea (44.21 g). Insert a thermometer to monitor the reaction temperature.
-
Heating and Reaction Initiation: Slowly heat the solid mixture using a Meker burner.
-
Controlling the Exotherm: At approximately 175°C, the reaction will become exothermic. It is crucial to cool the flask with an air gun to control the temperature and prevent overheating.
-
Completion of the Reaction: Once the exotherm subsides, increase the temperature to 250°C and maintain it for 30 minutes to ensure the reaction goes to completion.
-
Cooling and Dissolution: Allow the flask to cool to room temperature. Add 300 ml of dimethylformamide to dissolve the product.
-
Filtration: Filter the solution by gravity to remove any insoluble solids.
-
Precipitation and Isolation: Add 1 liter of water to the filtrate. This will cause the 4-t-butyl-phthalimide to precipitate out of the solution.
-
Collection and Drying: Collect the precipitated product by filtration and dry it thoroughly. The reported yield is 137.34 grams (0.6757 mole).[4]
-
Characterization: The identity and purity of the product can be confirmed by measuring its melting point (136.5° to 140° C) and by spectroscopic methods (IR, NMR, MS).[4]
Applications in Research and Development
The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[5][6] Derivatives of this core structure have been investigated for various therapeutic applications, including as anti-inflammatory, analgesic, and anticancer agents.[5][7]
The presence of the 5-tert-butyl group can be strategically utilized in drug design to:
-
Enhance Lipophilicity: This can improve membrane permeability and oral bioavailability.[3]
-
Modulate Receptor Binding: The bulky group can influence the binding affinity and selectivity of a molecule for its biological target.[3]
-
Improve Metabolic Stability: Steric shielding by the tert-butyl group can protect the molecule from metabolic enzymes, prolonging its half-life in the body.[3]
5-(tert-Butyl)isoindoline-1,3-dione serves as a key starting material for the synthesis of more complex molecules where the introduction of a lipophilic and sterically hindered phthalimide moiety is desired.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 5-(tert-Butyl)isoindoline-1,3-dione. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal.
Conclusion
5-(tert-Butyl)isoindoline-1,3-dione is a synthetically accessible and versatile building block with significant potential in drug discovery and materials science. Its unique combination of a planar, aromatic core and a bulky, lipophilic tert-butyl group provides a valuable tool for medicinal chemists to fine-tune the properties of lead compounds. The detailed synthetic protocol provided in this guide offers a reliable method for its preparation, enabling further exploration of its applications.
References
-
PrepChem. Synthesis of 4-t-butyl-phthalimide. [Link]
- Radwan, M. A. A., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Russian Journal of Bioorganic Chemistry, 46(6), 1087–1098.
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PubChem. 5-(tert-Butyl)isoindoline-1,3-dione. [Link]
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MDPI. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]
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PubMed Central. (2012). Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. [Link]
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PubChem. Butyl phthalimide. [Link]
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MDPI. (2023). 5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione—A New Lipophilic N-oxyl Radical Precursor. [Link]
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ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]
-
NIH. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]
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